molecular formula C10H8BrNO2 B2594925 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile CAS No. 1179624-77-1

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2594925
CAS No.: 1179624-77-1
M. Wt: 254.083
InChI Key: PTXHNRLVRMFIEN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo group, a methoxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the nitrile group. One common method involves the use of 1,3-dibutylimidazolium tribromide as a brominating reagent . The reaction conditions often include solvent-free environments and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications in synthesis and research.

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-3-oxopropanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Core Structure : The compound is synthesized through the bromination of acetophenones followed by reaction with appropriate nitriles.
  • Purification : The crude product is purified using chromatography techniques to yield a pure form of the compound.

The synthesis can yield high purity with reported efficiencies around 93% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against MCF7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines.
  • Mechanism of Action : It appears to induce cell cycle arrest and apoptosis in these cancer cells, likely through modulation of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining a favorable safety profile on normal cells, indicating its potential for therapeutic use .

Table 1: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityMCF715.2Induction of apoptosis
Anticancer ActivityHCT-11612.5CDK2 and CDK9 inhibition
Anticancer ActivityHeLa10.0Cell cycle arrest

Case Studies

  • Study on Apoptosis Induction : A study conducted by researchers demonstrated that treatment with this compound led to significant increases in early and late apoptosis markers in MCF7 cells, suggesting its role as a potential chemotherapeutic agent .
  • CDK Inhibition Study : Another investigation focused on the compound's ability to inhibit CDK activity, which is crucial for cell cycle regulation. The results indicated that it effectively inhibits CDK2 and CDK9, further supporting its anticancer properties .

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXHNRLVRMFIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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